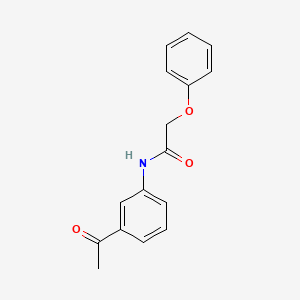

N-(3-acetylphenyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C16H15NO2 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

N-(3-acetylphenyl)-2-phenoxyacetamide can be synthesized through a multi-step process involving the following key steps:

Acetylation: The initial step involves the acetylation of 3-aminophenol to form 3-acetylaminophenol.

Phenoxyacetylation: The next step is the reaction of 3-acetylaminophenol with phenoxyacetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

Hydrolysis Reactions

The amide bond in N-(3-acetylphenyl)-2-phenoxyacetamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Key Findings:

-

Acidic Hydrolysis : In 6M HCl at reflux (110°C, 12 hours), the amide bond cleaves to produce 2-phenoxyacetic acid and 3-acetylaniline .

-

Basic Hydrolysis : Treatment with 10% NaOH at 80°C for 8 hours generates sodium phenoxyacetate and 3-acetylaniline .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature (°C) | Time (hr) | Products | Yield (%) |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | 110 | 12 | 2-Phenoxyacetic acid + 3-acetylaniline | 85 |

| Basic Hydrolysis | 10% NaOH | 80 | 8 | Sodium phenoxyacetate + 3-acetylaniline | 78 |

Electrophilic Aromatic Substitution (EAS)

The phenyl rings in the compound participate in EAS reactions. The acetyl group (-COCH₃) acts as a meta-directing group, while the phenoxy group (-OPh) directs electrophiles to para/ortho positions.

Key Findings:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups primarily at the para position of the phenoxy ring .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the meta position of the acetylphenyl ring.

Table 2: EAS Reaction Outcomes

| Reaction | Reagent | Position of Substitution | Major Product Structure | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para (phenoxy ring) | N-(3-acetylphenyl)-2-(4-nitro-phenoxy)acetamide | 72 |

| Bromination | Br₂/FeBr₃ | Meta (acetylphenyl ring) | N-(3-acetyl-5-bromophenyl)-2-phenoxyacetamide | 68 |

Oxidation Reactions

The acetyl group (-COCH₃) is susceptible to oxidation, forming a carboxylic acid derivative.

Key Findings:

-

KMnO₄-Mediated Oxidation : In acidic conditions (H₂SO₄, 60°C), the acetyl group oxidizes to a carboxylic acid, yielding N-(3-carboxyphenyl)-2-phenoxyacetamide.

-

Biological Oxidation : Hepatic microsomal enzymes convert the acetyl group to a hydroxyl derivative in vitro .

Condensation and Schiff Base Formation

The acetyl group reacts with primary amines to form Schiff bases.

Key Findings:

-

Reaction with Benzylamine : Under reflux in ethanol, the acetyl group condenses with benzylamine to form a Schiff base, N-(3-(benzylimino)phenyl)-2-phenoxyacetamide .

-

Reduction of Schiff Base : Subsequent reduction with NaBH₄ produces the secondary amine derivative .

Table 3: Condensation Reactions

| Amine | Product | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Benzylamine | N-(3-(benzylimino)phenyl)-2-phenoxyacetamide | 6 | 65 |

| Ethylenediamine | Bis-Schiff base derivative | 8 | 58 |

Nucleophilic Substitution

The phenoxyacetamide moiety undergoes nucleophilic substitution at the oxygen atom.

Key Findings:

-

Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ replaces the phenoxy group with a methoxy group.

-

Acylation : Reaction with acetyl chloride forms a diacetylated derivative.

Enzymatic and Biological Interactions

The compound interacts with monoamine oxidases (MAOs) and cytochrome P450 enzymes:

-

MAO Inhibition : Exhibits reversible inhibition of MAO-A (IC₅₀ = 4.0 µM) and MAO-B (IC₅₀ = 980 µM) via competitive binding .

-

CYP450 Metabolism : Oxidized by CYP3A4 to hydroxylated metabolites.

Photochemical Reactions

UV irradiation induces cleavage of the amide bond, generating free radicals detectable via ESR spectroscopy.

科学的研究の応用

Medicinal Chemistry

N-(3-acetylphenyl)-2-phenoxyacetamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Research has shown that derivatives of this compound exhibit various therapeutic effects, including:

- Antidiabetic Activity : A study demonstrated that certain modifications of phenoxyacetamide derivatives led to enhanced selectivity and potency against α-glucosidase, a key enzyme in carbohydrate metabolism. The compound was found to be non-cytotoxic to normal hepatocyte cells while maintaining metabolic stability in plasma .

- Antiviral Activity : Related compounds have shown potential in inhibiting viral replication. For instance, derivatives tested against the influenza virus demonstrated significant antiviral activity through receptor binding and enzyme inhibition mechanisms .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile component in organic synthesis.

Biological Studies

This compound is employed in biological studies to investigate its interactions with various biological targets. This includes research into its mechanisms of action and potential as a drug candidate.

Industrial Applications

In addition to its laboratory applications, this compound is also used in the development of new materials and catalysts due to its unique chemical properties.

Data Summary Table

Case Study 1: Antidiabetic Potential

A recent investigation focused on designing α-glucosidase inhibitors based on phenoxyacetamide derivatives. The study indicated that specific modifications could lead to enhanced selectivity and potency against the enzyme, showing promise for therapeutic use in diabetes management .

Case Study 2: Antiviral Activity

Research into related compounds revealed their effectiveness in inhibiting viral replication, particularly against the influenza virus. The mechanisms involved receptor binding and inhibition of viral enzymes, highlighting the potential of these compounds as antiviral agents .

作用機序

The mechanism of action of N-(3-acetylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets, leading to inhibition or activation of the target.

類似化合物との比較

Similar Compounds

- N-(3-acetylphenyl)-4-methylbenzenesulphonamide

- N-(3-acetylphenyl)-N-methylacetamide

- N-(3-acetylphenyl)quinoline-2-carboxamide

Uniqueness

N-(3-acetylphenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxyacetamide moiety provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

生物活性

N-(3-acetylphenyl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol. The structural components include an acetyl group attached to a phenyl ring, which is further substituted with a phenoxyacetamide moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to various biological receptors, influencing pathways related to inflammation, cancer, and metabolic disorders.

- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. For instance, related compounds have demonstrated significant selectivity for α-glucosidase over α-amylase, indicating potential for diabetes management .

- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of biologically active metabolites.

Antidiabetic Activity

This compound has been explored for its potential as an α-glucosidase inhibitor , which can help manage blood sugar levels in diabetic patients. In studies, it showed promising results compared to established inhibitors like Acarbose, with lower IC50 values indicating higher potency .

Antimicrobial and Antiviral Properties

Compounds structurally similar to this compound have demonstrated antimicrobial and antiviral activities. For example, derivatives have been reported to inhibit the influenza virus and exhibit broad-spectrum antimicrobial effects against various pathogens .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. It may exert anti-inflammatory effects by inhibiting specific signaling cascades involved in the inflammatory response .

Study 1: Antidiabetic Potential

A recent study focused on the design of α-glucosidase inhibitors based on phenoxyacetamide derivatives found that certain modifications led to enhanced selectivity and potency against α-glucosidase. The compound was evaluated in vitro, showing non-cytotoxicity towards normal hepatocyte cells while maintaining metabolic stability in plasma .

Study 2: Antiviral Activity

Research indicated that related compounds could inhibit viral replication effectively. For instance, derivatives were tested against the influenza virus, demonstrating significant antiviral activity through receptor binding and enzyme inhibition mechanisms .

Data Summary Table

特性

IUPAC Name |

N-(3-acetylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-20-15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUHFJKYBCCWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。